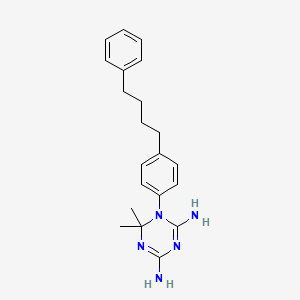

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is notable for its unique structure, which includes a phenylbutyl group and dimethyl substitutions, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- typically involves the condensation of cyanoguanidine with appropriate aldehydes and amines. One common method includes a one-pot, microwave-assisted synthesis using cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid. This is followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a more efficient and environmentally friendly approach compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antiproliferative activity against cancer cells.

Industry: Utilized in the production of polyimides with excellent thermal stability and solubility.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit certain enzymes involved in cell growth and division. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar in structure but lacks the phenylbutyl and dimethyl substitutions.

Propazine: Contains chloro and isopropylamino groups, used as a herbicide.

Cyanuric acid: A triazine derivative with hydroxyl groups, used in swimming pool maintenance.

Uniqueness

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications.

Biological Activity

1,3,5-Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-phenylbutyl)phenyl)- is a notable example that exhibits potential as an antibacterial and anticancer agent. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation. Notably, it has been studied as an inhibitor of dihydrofolate reductase (DHFR) in Escherichia coli, a target that is essential for nucleotide synthesis and thus vital for bacterial growth.

Binding Affinity Studies

Research has shown that various derivatives of 1,3,5-triazine-2,4-diamine can bind effectively to the apo form of EcDHFR. Differential scanning fluorimetry (DSF) was employed to assess binding stability, revealing significant thermal shifts indicative of strong ligand binding. For instance:

| Compound | ΔT (°C) | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| NSC120927 | 13 | 0.23 | 0.15 |

| NSC132277 | 12 | 0.30 | 0.20 |

| NSC133071 | 11 | 0.35 | 0.25 |

These results suggest that modifications at the R1 and R2 positions significantly influence binding affinity and inhibitory potency against DHFR .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the triazine ring enhance biological activity. Compounds with alkyl benzenesulfonyl fluoride substitutions demonstrated superior inhibitory effects compared to others lacking such modifications. This highlights the importance of electronic and steric factors in optimizing the efficacy of triazine derivatives .

Anticancer Activity

In addition to antibacterial properties, the compound has shown promise in anticancer applications. It has been reported to exhibit selective antiproliferative activity against various cancer cell lines, including breast cancer cells (MDA-MB231). The leading candidate from a series of synthesized derivatives demonstrated a GI50 value of 3.3×10−8 M, indicating potent anticancer activity .

Case Studies

- Antitumor Activity : A study evaluated a series of triazine derivatives against melanoma cell lines and found that certain modifications led to increased cytotoxicity. The compound 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile exhibited remarkable activity with an IC50 value significantly lower than standard chemotherapeutics .

- Inhibition of Viral Replication : Another study assessed the triazine derivatives for their anti-HSV-1 activity. Compounds were found to inhibit viral replication effectively by targeting viral enzymes essential for replication .

Properties

CAS No. |

24892-90-8 |

|---|---|

Molecular Formula |

C21H27N5 |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

6,6-dimethyl-1-[4-(4-phenylbutyl)phenyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C21H27N5/c1-21(2)25-19(22)24-20(23)26(21)18-14-12-17(13-15-18)11-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H4,22,23,24,25) |

InChI Key |

RHDNKXYQUZIPEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)CCCCC3=CC=CC=C3)N)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.